4-Methyl-2-(1-phenylpropan-2-yl)phenol

Description

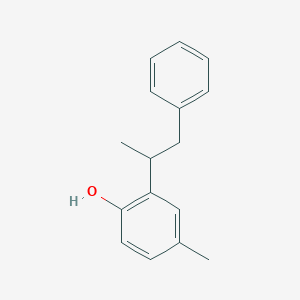

4-Methyl-2-(1-phenylpropan-2-yl)phenol is a phenolic compound characterized by a methyl group at the 4-position and a 1-phenylpropan-2-yl substituent at the 2-position of the phenol ring. Its structure (Figure 1) contributes to its physicochemical properties, including a melting point of 111–114°C and solubility in alcohols, ethers, and chlorinated hydrocarbons, though it is only slightly water-soluble . The compound is synthesized via coupling reactions involving palladium catalysts or nucleophilic substitution, similar to methods used for structurally related pyrazolylphenols . It serves as an intermediate in pharmaceutical synthesis and exhibits antibacterial and antioxidant properties, making it valuable as a preservative .

Properties

CAS No. |

92625-21-3 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

4-methyl-2-(1-phenylpropan-2-yl)phenol |

InChI |

InChI=1S/C16H18O/c1-12-8-9-16(17)15(10-12)13(2)11-14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3 |

InChI Key |

KGXVWHMBLQWAJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-(1-phenylpropan-2-yl)phenol can be synthesized through various methods. One common method involves the alkylation of m-cresol with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-Methyl-2-(1-phenylpropan-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in antiseptic formulations and as a preservative in pharmaceuticals.

Industry: Utilized in the production of fragrances, flavorings, and as a stabilizer in certain products.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-phenylpropan-2-yl)phenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. This compound targets various molecular pathways, including those involved in membrane integrity and enzyme function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-Methyl-2-(1-phenylpropan-2-yl)phenol, differing primarily in substituent groups:

4-Methyl-2-isopropylphenol (CAS: 4427-56-9)

- Substituents : 4-methyl, 2-isopropyl.

- Properties: Limited data on melting point and solubility, but the isopropyl group likely enhances hydrophobicity compared to the bulkier 1-phenylpropan-2-yl group in the target compound.

4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

- Substituents : 4-methyl, 2-(5-phenylpyrazol-3-yl).

- Properties : Synthesized via one-pot reactions involving benzoyl chloride and hydrazine hydrate. Characterized by ¹H/¹³C NMR and ESI-TOF MS .

4-(1-Methyl-1-phenylethyl)phenol (CAS: 599644)

- Substituents : 4-(1-methyl-1-phenylethyl).

- Applications : Listed in PBT (persistent, bioaccumulative, toxic) chemical assessments, indicating environmental concerns .

Tolterodine Derivatives (e.g., DA-T115-e)

- Substituents: 4-methyl, 2-(3-isopropylamino-1-phenylpropyl).

- Properties: Incorporates an amino group, enhancing solubility in polar solvents. Melting points and spectral data (NMR/MS) differ significantly due to the presence of nitrogen.

- Applications : Pharmacologically active as antimuscarinic agents .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Spectroscopic and Crystallographic Analysis

- NMR/MS : The target compound’s ¹H NMR would show distinct aromatic protons and methyl resonances, differing from pyrazolyl analogues (e.g., pyrazole C-H at δ 6.5–7.5 ppm) .

- Hydrogen Bonding: The phenol group facilitates hydrogen bonding, influencing crystal packing. Etter’s graph-set analysis could differentiate its supramolecular interactions from tert-butylphenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.